

Application Notes and Protocols for Protein Conjugation with 800CW NHS Ester

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Compound of Interest

Compound Name: 800CW NHS ester

Cat. No.: B8823005

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This document provides a detailed guide for the covalent labeling of proteins with the near-infrared fluorescent dye, IRDye® 800CW N-hydroxysuccinimide (NHS) ester. The protocols outlined below cover the conjugation reaction, purification of the resulting conjugate, and methods for characterization.

Introduction

IRDye® **800CW NHS ester** is a widely used reagent for labeling proteins and other biomolecules containing primary or secondary amine groups, such as the ϵ -amino group of lysine residues.[1][2] The NHS ester reacts with these amines under mild conditions to form a stable amide bond, covalently attaching the highly fluorescent 800CW dye to the protein of interest.[2][3] This near-infrared dye is particularly valuable for a range of applications, including Western blotting, in-cell Western assays, immunofluorescence microscopy, and in vivo imaging, due to its high molar absorptivity and low background autofluorescence in biological samples.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for IRDye® **800CW NHS Ester** and recommended starting conditions for protein conjugation.

Table 1: Physicochemical Properties of IRDye® 800CW NHS Ester

Property	Value	Reference
Molecular Weight	~1166 g/mol	
Excitation Maximum (PBS)	774 nm	
Emission Maximum (PBS)	789 nm	
Molar Absorptivity (PBS)	240,000 L mol ⁻¹ cm ⁻¹	
Reactive Group	N-hydroxysuccinimide (NHS) ester	
Reactivity	Primary and secondary amines	

Table 2: Recommended Reaction Parameters for Protein Conjugation

Parameter	Recommended Value	Notes
Protein Preparation		
Protein Concentration	2-10 mg/mL	Lower concentrations can reduce labeling efficiency.
Buffer Composition	Azide-free phosphate buffer (e.g., PBS) or bicarbonate buffer	Amine-containing buffers (e.g., Tris, glycine) will compete with the protein for the NHS ester and must be avoided.
Buffer pH	8.0 - 9.0 (Optimal: 8.5)	The reaction is pH-dependent; higher pH increases the reactivity of amines but also the rate of NHS ester hydrolysis.
Dye Preparation		
Dye Solvent	Anhydrous DMSO or DMF	High-quality, amine-free solvent is crucial.
Dye Stock Concentration	10-20 mg/mL	
Reaction Conditions		
Molar Excess of Dye	1:1 to 2:1 (Dye:Protein) for IgG (~160 kDa)	Optimal ratio varies with protein size and number of available amines.
Reaction Temperature	20°C (Room Temperature)	
Reaction Time	1 - 2 hours	

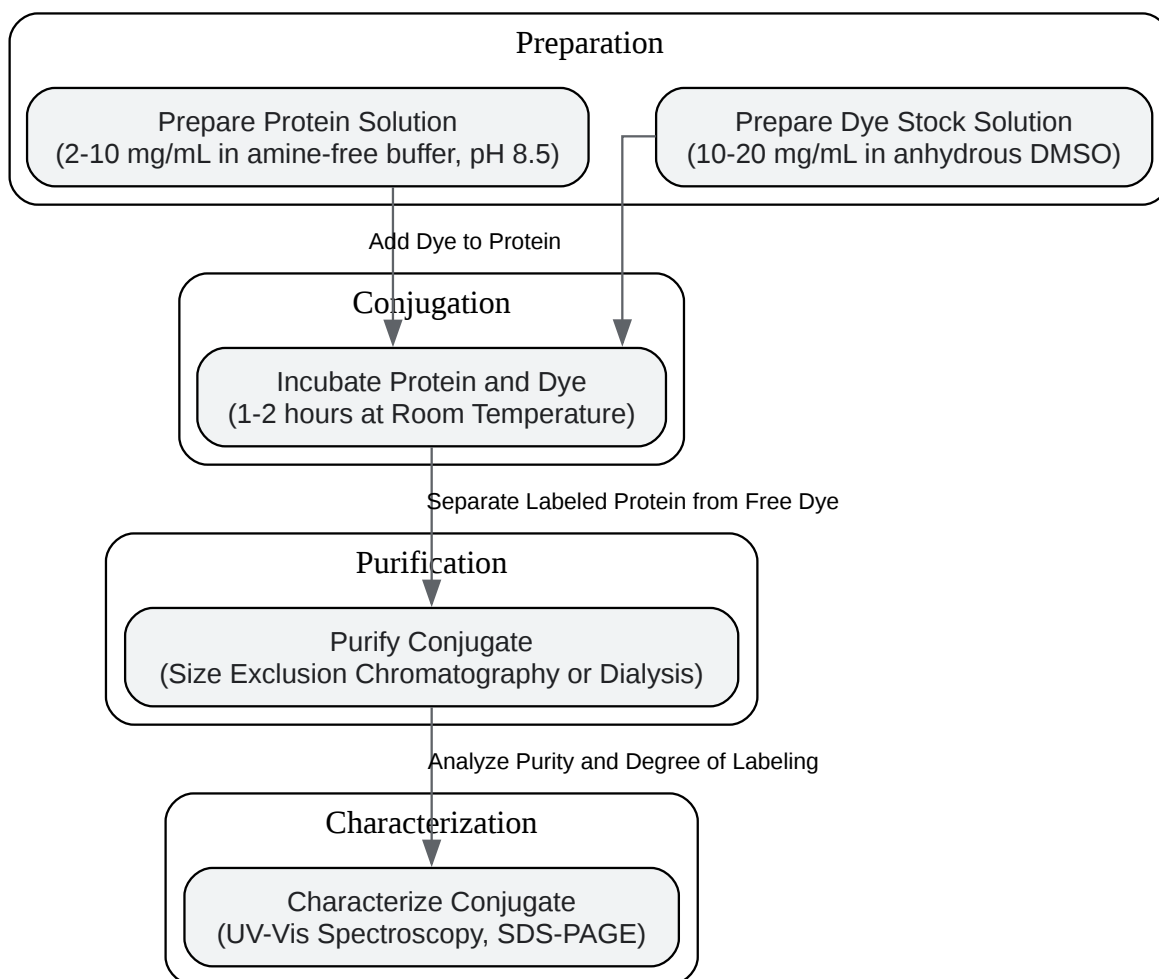
Experimental Protocols

Materials and Reagents

- Protein of interest (in an amine-free buffer)
- IRDye® 800CW NHS Ester

- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5, or 1 M Phosphate Buffer, pH 8.5
- Purification/Desalting column (e.g., Sephadex G-25) or dialysis cassette
- Phosphate Buffered Saline (PBS), pH 7.2 - 7.4

Experimental Workflow



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Caption: Experimental workflow for protein conjugation with **800CW NHS ester**.

Detailed Protocol

Step 1: Preparation of Protein Solution

- Dissolve the protein in an amine-free buffer such as PBS. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an appropriate buffer like PBS before proceeding.
- Adjust the protein concentration to 2-10 mg/mL.
- Add the reaction buffer (e.g., 1 M Sodium Bicarbonate, pH 8.5) to the protein solution to achieve a final pH of 8.5 ± 0.5 . A common approach is to add 1/10th volume of 1 M sodium bicarbonate to the protein solution.

Step 2: Preparation of IRDye® **800CW NHS Ester** Stock Solution

- Allow the vial of IRDye® **800CW NHS Ester** to equilibrate to room temperature before opening to prevent moisture condensation.
- Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
 - Note: The dye solution in DMSO is stable for up to two weeks when stored at -20°C , protected from light and moisture. Dye dissolved in water should be used immediately.

Step 3: Conjugation Reaction

- Calculate the required volume of the dye stock solution to add to the protein solution. The optimal molar ratio of dye to protein will vary depending on the protein's molecular weight and the number of available lysine residues. For an IgG antibody (~160 kDa), a starting point of a 1:1 to 2:1 dye-to-protein molar ratio is recommended.
- Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Step 4: Purification of the Protein-Dye Conjugate

- Prepare a size exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.
- Load the reaction mixture onto the column.
- Elute the protein-dye conjugate with PBS (pH 7.2-7.4). The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.
- Alternatively, purify the conjugate by extensive dialysis against PBS to remove free dye.

Characterization of the Conjugate

Determination of Degree of Labeling (DOL) The DOL, which is the average number of dye molecules per protein molecule, can be estimated using UV-Vis spectrophotometry.

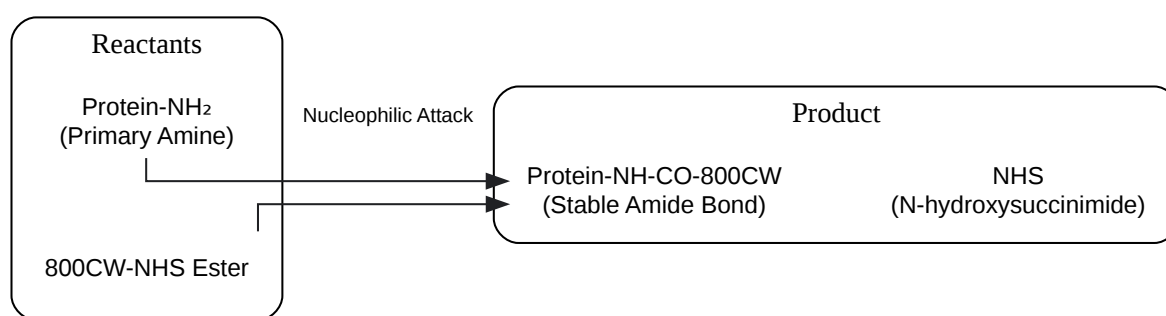
- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and 778 nm (A_{778}).
- Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
 - Protein Concentration (M) = $[A_{280} - (A_{778} \times 0.03)] / \epsilon_{\text{protein}}$
 - Where 0.03 is the correction factor for IRDye® 800CW at 280 nm, and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- Calculate the dye concentration:
 - Dye Concentration (M) = $A_{778} / \epsilon_{\text{dye}}$
 - Where ϵ_{dye} is the molar extinction coefficient of IRDye® 800CW at 778 nm in PBS (240,000 M⁻¹cm⁻¹).
- Calculate the DOL:
 - DOL = Dye Concentration (M) / Protein Concentration (M)

Assessment of Purity

- Size Exclusion Chromatography (SEC): Analyze the purified conjugate by SEC to ensure the absence of free dye.
- SDS-PAGE: Run the conjugate on an SDS-PAGE gel and visualize the gel using a near-infrared imaging system to confirm that the dye is covalently attached to the protein.

Signaling Pathways and Mechanisms

The fundamental reaction in this protocol is the acylation of a primary amine by the NHS ester of the dye.



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Caption: Reaction of **800CW NHS ester** with a primary amine on a protein.

This reaction proceeds via a nucleophilic attack of the unprotonated amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. The alkaline pH of the reaction buffer is crucial for deprotonating the amine, thereby increasing its nucleophilicity.

Conclusion

This protocol provides a comprehensive framework for the successful conjugation of proteins with IRDye® **800CW NHS ester**. By carefully controlling the reaction conditions and implementing appropriate purification and characterization methods, researchers can generate high-quality fluorescently labeled proteins for a wide array of downstream applications. It is

important to note that the optimal conditions may vary depending on the specific protein being labeled, and some empirical optimization may be required.

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- To cite this document: BenchChem. [Application Notes and Protocols for Protein Conjugation with 800CW NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8823005#protein-conjugation-with-800cw-nhs-ester-protocol]

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